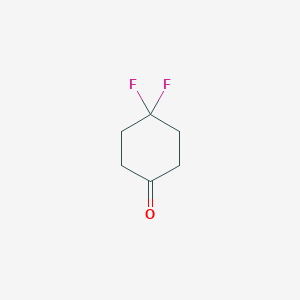

4,4-Difluorocyclohexanone

Vue d'ensemble

Description

4,4-Difluorocyclohexanone is a fluorinated cyclohexanone derivative, a compound of interest in the field of organic chemistry due to its potential applications in synthesis and material science. The presence of fluorine atoms can significantly alter the physical and chemical properties of a molecule, making such compounds valuable for various chemical transformations and material properties.

Synthesis Analysis

The synthesis of fluorinated cyclohexanone derivatives can be achieved through various methods. For instance, the total synthesis of dichroanal B and dichroanone involves a Pd(0)-catalyzed reductive cyclization to obtain a hexahydrofluorenone intermediate . Another approach for synthesizing enantiopure 1,4-difluoro-cyclohexenes, which are closely related to 4,4-difluorocyclohexanone, uses a two-directional double cross-metathesis reaction followed by electrophilic fluorination . Additionally, the synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a highly fluorinated cyclohexane, demonstrates the impact of axial fluorines on the cyclohexane ring .

Molecular Structure Analysis

The molecular structure of fluorinated cyclohexanones is influenced by the electronegativity of fluorine atoms. For example, the all-cis hexafluorocyclohexane exhibits a high molecular dipole due to the clustering of electronegative fluorine atoms, which also affects the molecule's chair conformation and intermolecular distances . The structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt has been studied in various states, revealing a highly delocalized double U-enol(ate) form .

Chemical Reactions Analysis

Fluorinated cyclohexanones can undergo various chemical reactions. The reactivity of mono- and diprotonated 4-heterocyclohexanones has been studied, showing that diprotonation increases reactivity in polyalkoxyalkylation reactions with aromatic hydrocarbons . The synthesis of cis and trans 2,6-difluorocyclohexanones from cyclohexanone involves the successive introduction of fluorine atoms, demonstrating the utility of fluorine NMR for structural analysis .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into the cyclohexanone ring alters the compound's physical and chemical properties. For example, the synthesis of liquid crystalline polymers containing a 4-methyl-cyclohexanone moiety linked with polymethylene spacers shows that these polymers form nematic mesophases and exhibit certain degrees of crystallinity . The quantitative analysis of dimethylcyclohexenes by gas chromatography provides insights into the correlation between structure and physical properties . The molecular and crystal structures of a 4'-hydroxy derivative of a methylated cyclohexanone reveal the impact of hydrogen bonding on the molecule's conformation .

Applications De Recherche Scientifique

Organocatalysis and Asymmetric Synthesis

4,4-Difluorocyclohexanone derivatives play a crucial role in organocatalysis and asymmetric synthesis. For instance, they are involved in highly stereoselective and recyclable organocatalysis for asymmetric Michael addition of cyclohexanone to nitroolefins, showcasing high yields and excellent diastereoselectivities (Miao & Wang, 2008). Furthermore, they participate in stereoselective synthesis, such as the synthesis of substituted bicyclo[3.3.1]nonan-9-ones through additions of enamines of cyclohexanones to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one (Andrew et al., 2000).

Synthesis of β-Keto Esters and Building Blocks

4,4-Difluorocyclohexanone derivatives are pivotal in the synthesis of β-keto esters and various building blocks for natural products and medicinal chemistry. An efficient, scalable one-pot methodology utilizes these compounds for the synthesis of 4,4-disubstituted cyclohexane β-keto esters, highlighting their importance in constructing complex molecular architectures (Degraffenreid et al., 2007).

Catalysis and Selective Hydrogenation

These compounds are also integral to catalytic processes and selective hydrogenation. A particular study demonstrates the use of a Pd@carbon nitride catalyst, showing high activity and promoting the selective formation of cyclohexanone under mild conditions, emphasizing the role of 4,4-Difluorocyclohexanone in catalytic efficiency and selectivity (Wang et al., 2011).

Biocatalysis and Baeyer-Villiger Oxidations

In biocatalysis, strains of Escherichia coli overexpressing cyclohexanone monooxygenase have been utilized for Baeyer-Villiger oxidations of 4-mono- and 4,4-disubstituted cyclohexanones. This showcases the versatility of 4,4-Difluorocyclohexanone derivatives in enzymatic reactions and the production of chiral building blocks (Mihovilovic et al., 2001).

Material Science and Polymer Synthesis

Furthermore, these derivatives find applications in material science and polymer synthesis. For instance, they are used in the synthesis of high-performance polyesters from bio-based materials, such as poly(1,4-cyclohexanedimethylene furandicarboxylate) (PCF), synthesized from furandicarboxylic acid (FDCA) and 1,4-cyclohexanedimethanol (CHDM), indicating their potential in developing sustainable, high-performance materials (Wang et al., 2018).

Safety and Hazards

4,4-Difluorocyclohexanone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mécanisme D'action

Target of Action

It’s often used as a building block in organic synthesis

Mode of Action

As a chemical intermediate, it’s likely that its mode of action is highly dependent on the specific context of the chemical reaction it’s involved in .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to be bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is predicted to be around 1.39 , which could influence its distribution within the body.

Result of Action

As a chemical intermediate, its effects are likely dependent on the specific compounds it’s synthesized into .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4-Difluorocyclohexanone. For instance, it’s recommended to store the compound in a sealed, dry environment under -20°C . Additionally, it’s important to avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Propriétés

IUPAC Name |

4,4-difluorocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c7-6(8)3-1-5(9)2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYSPVRERVXMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578318 | |

| Record name | 4,4-Difluorocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22515-18-0 | |

| Record name | 4,4-Difluorocyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22515-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluorocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Difluorocyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

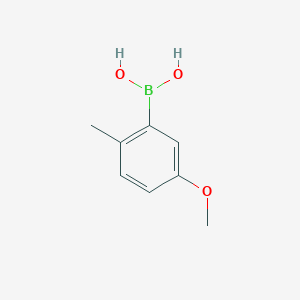

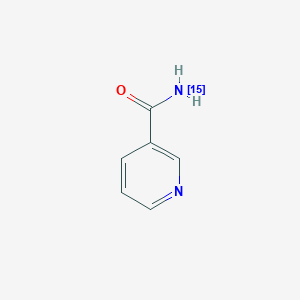

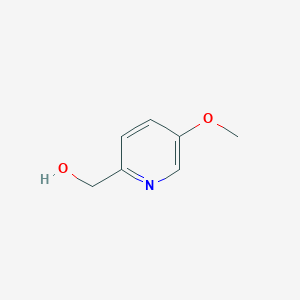

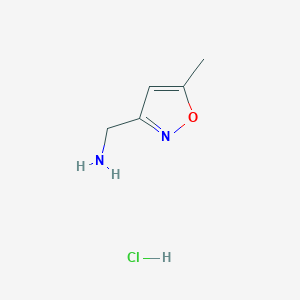

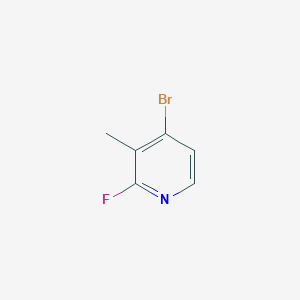

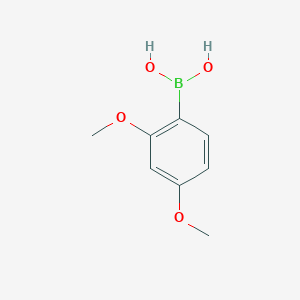

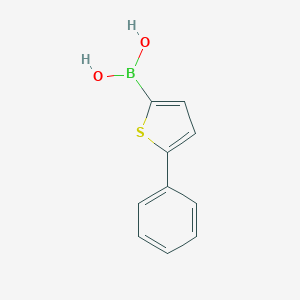

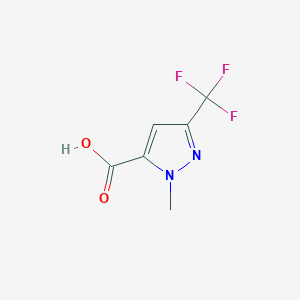

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the research tell us about the conformational behavior of 4,4-Difluorocyclohexanone?

A1: The research indicates that 4,4-Difluorocyclohexanone exhibits rapid exchange between its conformationally nonequivalent fluorine atoms even at very low temperatures (-180°C). [] This suggests a low energy barrier for ring inversion in this molecule, making it difficult to isolate or observe distinct conformations using NMR spectroscopy at those temperatures.

Q2: How does the conformational behavior of 4,4-Difluorocyclohexanone compare to similar molecules studied in the research?

A2: Unlike 4,4-Difluorocyclohexanone, the related molecules 6,6-difluoro-cis-decal-2-one and 10-methyl-6,6-difluoro-cis-decal-2-one exhibit much slower ring inversion rates. [] This difference highlights how subtle structural changes (like ring size and substituents) can significantly impact molecular flexibility and conformational dynamics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.